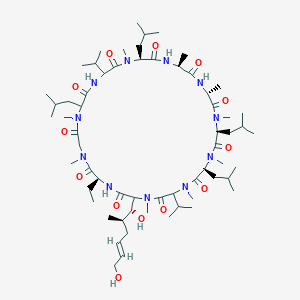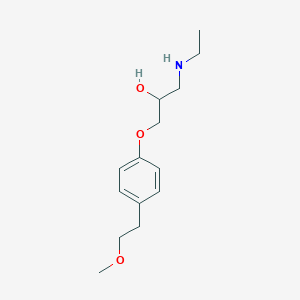![molecular formula C9H11NO B027013 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine CAS No. 108257-79-0](/img/structure/B27013.png)
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure, which makes it an interesting subject for research. In
Wirkmechanismus
The mechanism of action of 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is not fully understood. However, it is believed to act through various pathways, including the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to interact with various proteins and receptors in the body, leading to its diverse biological effects.
Biochemische Und Physiologische Effekte
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-microbial effects by inhibiting the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine in lab experiments is its versatility. It can be easily synthesized using various methods, which makes it readily available for research. It also has a unique structure, which makes it an interesting subject for research. However, one of the limitations of 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many future directions for the research on 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine. One of the most promising areas of research is its potential use in the development of new drugs and drug delivery systems. It has also been suggested that it may have potential applications in the field of agriculture, as it has been shown to have anti-fungal and anti-bacterial properties. Further research is needed to fully understand the mechanism of action and the potential applications of this compound.
Conclusion:
In conclusion, 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is a unique and interesting compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesemethoden
The synthesis of 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine can be achieved through various methods. One of the most common methods is the reaction of 4-pyridinecarboxaldehyde with 1,3-cyclohexanedione in the presence of ammonium acetate. This reaction leads to the formation of the desired compound in good yields. Other methods include the use of different aldehydes and ketones as starting materials, and the use of different catalysts and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where it has shown significant potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, among others. It has also been studied for its potential use in the development of new drugs and drug delivery systems.
Eigenschaften
CAS-Nummer |
108257-79-0 |
|---|---|
Produktname |
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
5,6,8,9-tetrahydrooxepino[4,5-b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-6-11-7-4-9(8)10-5-1/h1-2,5H,3-4,6-7H2 |
InChI-Schlüssel |
BYTKHLGLNRAVGK-UHFFFAOYSA-N |
SMILES |
C1COCCC2=C1C=CC=N2 |
Kanonische SMILES |
C1COCCC2=C1C=CC=N2 |
Synonyme |
Oxepino[4,5-b]pyridine, 5,6,8,9-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



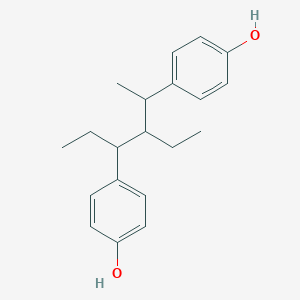
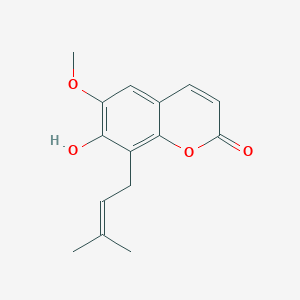
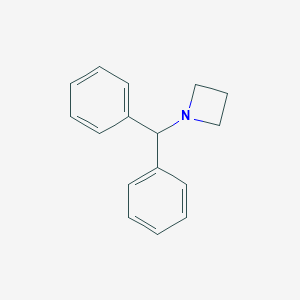




![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)



